molecular formula C23H27N3O4 B12318886 tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate

tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate

Cat. No.: B12318886
M. Wt: 409.5 g/mol
InChI Key: GMGVRTLAWQZFSI-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate (hereafter referred to as the target compound) is a chiral quinazolinone derivative synthesized via a three-component reaction involving 2-aminobenzoic acid, Boc-L-alanine, and 4-ethoxyaniline . The compound is isolated as a brown solid with a yield of 66% and enantiomeric excess (ee) exceeding 99%, achieved through enantioselective chromatography using a (R,R)-Whelk-O column under hexane/isopropanol conditions . Its structure features a 4-ethoxyphenyl substituent at the quinazolinone C3 position and a Boc-protected ethylamine side chain at C2, which may confer unique physicochemical and biological properties compared to analogs .

Properties

IUPAC Name

tert-butyl N-[1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-6-29-17-13-11-16(12-14-17)26-20(15(2)24-22(28)30-23(3,4)5)25-19-10-8-7-9-18(19)21(26)27/h7-15H,6H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGVRTLAWQZFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an isocyanate or carbodiimide to form the quinazolinone ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the quinazolinone intermediate.

    Attachment of the Tert-Butyl Carbamate Moiety: The final step involves the reaction of the quinazolinone-ethoxyphenyl intermediate with tert-butyl chloroformate in the presence of a base to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to a dihydroquinazoline derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the ethoxyphenyl group or the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its quinazolinone core is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Medicine

In medicine, ®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of ®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE involves its interaction with specific molecular targets in biological systems. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ethoxyphenyl group and tert-butyl carbamate moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to the N-Boc-2-alkylaminoquinazolin-4(3H)-one family.

Structural Analogues in the Quinazolinone Series

Compound Name Key Structural Differences Synthesis Yield (%) ee (%) Key Findings/Applications References
tert-Butyl (S)-(1-(3-phenyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)carbamate Phenyl group at C3 (vs. 4-ethoxyphenyl) 68 >99 Higher lipophilicity; reduced solubility in polar solvents
tert-Butyl (R)-enantiomer of the target compound R-configuration at the ethylamine side chain 66 >99 Distinct chromatographic retention (tR = 8.590 min vs. 6.109 min for S-enantiomer)
tert-Butyl (4-((4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)amino)-4-oxobutyl)carbamate Benzoxazole moiety; methoxy substituent Not reported N/A Anti-inflammatory activity via LPS inhibition
  • Substituent Effects: The 4-ethoxyphenyl group in the target compound enhances electron-donating properties compared to unsubstituted phenyl or chloro-substituted analogs (e.g., tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate) . This may improve binding to electron-deficient biological targets. Methoxy or morpholine-containing derivatives (e.g., tert-butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate) exhibit improved aqueous solubility due to polar functional groups .

Pharmacological and Physicochemical Properties

  • Anti-inflammatory Potential: Unlike benzoxazole derivatives (e.g., ), the target compound’s quinazolinone core may target kinase or protease pathways rather than LPS-mediated inflammation.
  • Metabolic Stability : Boc protection of the amine group (common in all listed compounds) mitigates rapid metabolic degradation, a feature shared with analogs like tert-butyl N-[2-(naphthalen-2-yl)ethyl]carbamate .

Biological Activity

Introduction

Tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a quinazolinone core, which is known for various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following IUPAC name and structure:

  • IUPAC Name : tert-butyl N-[1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate
  • Chemical Structure :
C23H27N3O4\text{C}_{23}\text{H}_{27}\text{N}_{3}\text{O}_{4}

This structure includes functional groups that contribute to its reactivity and biological activity, particularly the quinazolinone moiety which is implicated in various therapeutic effects.

Pharmacological Properties

  • Anti-Cancer Activity :
    • The quinazolinone derivatives have been extensively studied for their anti-cancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications on the quinazolinone core can enhance its potency against breast and lung cancer cells .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory properties. Quinazolinone derivatives have been linked to the inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. The ethoxyphenyl group may enhance membrane permeability, allowing better interaction with microbial cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Interaction with DNA : Some studies suggest that quinazolinones can intercalate into DNA, disrupting replication in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-CancerCytotoxic effects on breast and lung cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Table 2: Structure-Activity Relationship (SAR)

Compound ModificationEffect on ActivityReference
Ethoxy group additionIncreased membrane permeability
Variations on quinazolinone coreEnhanced cytotoxicity

Case Study 1: Anti-Cancer Efficacy

In a study published in 2020, researchers synthesized several derivatives of quinazolinones, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anti-cancer activity.

Case Study 2: Inflammation Model

A model of acute inflammation was used to assess the anti-inflammatory effects of the compound. Results demonstrated a significant reduction in edema formation compared to control groups, indicating its potential as an anti-inflammatory agent .

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